molecular formula C20H27NO6S B1679250 Reboxetinmesilat CAS No. 98769-84-7

Reboxetinmesilat

Katalognummer: B1679250
CAS-Nummer: 98769-84-7
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: CGTZMJIMMUNLQD-STYNFMPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Major Depressive Disorder :
    • Reboxetine mesylate has been shown to improve depressive symptoms more effectively than placebo in short-term studies. However, its efficacy compared to other antidepressants like fluoxetine has been mixed, with some studies indicating no significant difference .
    • A long-term study indicated that patients who continued on reboxetine had a lower relapse rate compared to those who switched to placebo after an initial response .
  • Panic Disorder :
    • The compound has been investigated for its efficacy in treating panic disorder. A patent application suggests its therapeutic use for obsessive-compulsive disorder and panic disorder, emphasizing its potential in managing anxiety-related conditions .
  • Weight Management :
    • A notable case study reported significant weight loss in a patient treated with reboxetine mesylate. The patient experienced a reduction in body mass index from 21.4 kg/m² to 16.8 kg/m² over 11 months, suggesting a potential side effect that could be leveraged for weight management in specific populations .
  • Bone Health :
    • Recent research indicated that reboxetine may influence bone mass and remodeling. While it decreased trabecular bone mass in certain models, it also increased cortical thickness and osteoblast numbers, suggesting complex effects on bone health that warrant further investigation .

Research Applications

Reboxetine mesylate is utilized in various research contexts:

  • Pharmacokinetic Studies : The compound's absorption, distribution, metabolism, and excretion are studied to understand its pharmacokinetics better.
  • Metabolic Pathway Analysis : Researchers analyze how reboxetine is metabolized and identify its metabolites using deuterated forms like Reboxetine-d5 Mesylate .
  • Drug Interaction Studies : Investigations into how reboxetine interacts with other drugs help assess safety profiles and potential contraindications .
  • Neuropharmacology : Studies focus on its effects on neurotransmitter systems to explore therapeutic potentials beyond depression .

Case Studies and Findings

Study FocusFindingsReference
Major Depressive DisorderReboxetine showed better long-term outcomes compared to placebo after initial treatment.
Panic DisorderEffective in reducing symptoms; further studies needed for conclusive evidence.
Weight LossSignificant weight loss observed in a patient; withdrawal led to recovery of BMI.
Bone HealthIncreased cortical thickness but decreased trabecular bone mass; complex effects noted.

Wirkmechanismus

Target of Action

Reboxetine mesylate primarily targets the Sodium-dependent noradrenaline transporter . This transporter plays a crucial role in the reuptake of noradrenaline, also known as norepinephrine, a neurotransmitter involved in regulating attention and responding actions in the brain .

Mode of Action

Reboxetine mesylate acts as a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine . It also has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Biochemical Pathways

By inhibiting the reuptake of noradrenaline, Reboxetine mesylate increases the concentration of noradrenaline in synapses . This results in an enhancement of noradrenergic neurotransmission, which can help some patients with depression .

Pharmacokinetics

Reboxetine mesylate is rapidly and extensively absorbed following oral administration . It has a high bioavailability of over 94% . The drug is extensively bound to plasma proteins (97-98%) . The primary route of elimination is through hepatic metabolism, with less than 10% of the dose cleared renally . Reboxetine mesylate is predominantly metabolized by the cytochrome P450 CYP isoenzyme 3A4 .

Result of Action

The molecular and cellular effects of Reboxetine mesylate’s action primarily involve the modulation of noradrenergic neurotransmission. By inhibiting the reuptake of noradrenaline, Reboxetine mesylate increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing noradrenergic neurotransmission . This can lead to improved symptoms in patients with depression .

Action Environment

The action, efficacy, and stability of Reboxetine mesylate can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the presence of other substances that inhibit or induce the cytochrome P450 CYP isoenzyme 3A4 . Additionally, the drug’s pharmacokinetics and effects can be altered in individuals with hepatic or renal dysfunction . Therefore, the use of Reboxetine mesylate should be carefully considered in these contexts.

Biochemische Analyse

Biochemical Properties

Reboxetine mesylate interacts with the sodium-dependent noradrenaline transporter . It inhibits noradrenaline reuptake in vitro to a similar extent as the tricyclic antidepressant desmethylimipramine . It does not affect dopamine or serotonin reuptake and has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Cellular Effects

Reboxetine mesylate influences cell function by selectively inhibiting noradrenaline reuptake . This action increases the availability of noradrenaline in the synaptic cleft, enhancing neurotransmission . The compound does not significantly affect other neurotransmitter systems, such as dopamine or serotonin .

Molecular Mechanism

The mechanism of action of reboxetine mesylate involves the inhibition of the sodium-dependent noradrenaline transporter . This prevents the reuptake of noradrenaline into presynaptic neurons, thereby increasing the concentration of noradrenaline in the synaptic cleft . The increased noradrenaline then stimulates post-synaptic receptors, enhancing neurotransmission .

Temporal Effects in Laboratory Settings

The effects of reboxetine mesylate have been observed over time in laboratory settings

Dosage Effects in Animal Models

The effects of reboxetine mesylate at different dosages have been studied in animal models

Metabolic Pathways

Reboxetine mesylate is metabolized by dealkylation, hydroxylation, and oxidation followed by glucuronide or sulphate conjugation . It is metabolized by the cytochrome P450 CYP isoenzyme 3A4 .

Transport and Distribution

Reboxetine mesylate is rapidly and extensively absorbed following oral administration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Reboxetine mesylate can be synthesized through a multi-step process involving the reaction of morpholine with 2-chloro-1-(2-ethoxyphenoxy)ethane, followed by mesylation to form the mesylate salt . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the reaction.

Industrial Production Methods: Industrial production of reboxetine mesylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Reboxetine mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated and substituted derivatives of reboxetine .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Reboxetine mesylate is unique due to its high selectivity for norepinephrine reuptake inhibition and its relatively low affinity for other neurotransmitter receptors. This selectivity reduces the likelihood of side effects associated with non-selective antidepressants .

Biologische Aktivität

Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (NRI) primarily indicated for the treatment of major depressive disorder. Its unique pharmacological profile and biological activity have been the subject of extensive research. This article provides a detailed overview of its biological activity, including its mechanism of action, pharmacokinetics, clinical implications, and case studies that illustrate its effects.

Chemical Structure:

  • Chemical Name: (2 R*)-2-[(R*)-(2-Ethoxyphenoxy)phenylmethyl]morpholine mesylate
  • Molecular Weight: 409.5 g/mol
  • Purity: ≥99% (HPLC)

Reboxetine functions by selectively inhibiting the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. The inhibition constants (KiK_i) for rat NET, serotonin transporter (SERT), and dopamine transporter (DAT) are reported as 1.1 nM, 129 nM, and >10,000 nM, respectively, indicating a high selectivity for NET over other transporters .

Pharmacological Profile

Reboxetine exhibits a range of biological activities:

  • Antidepressant Activity: Clinical studies have demonstrated that reboxetine is effective in reducing depressive symptoms. A meta-analysis indicated a significant pooled effect size of -1.54 when compared to placebo, confirming its efficacy as an antidepressant .
  • Weight Loss Association: A notable case study reported significant weight loss in a patient treated with reboxetine at a dose of 12 mg daily over 11 months. The patient's body mass index (BMI) dropped from 21.4 kg/m² to 16.8 kg/m², suggesting a potential adverse effect associated with its use .

Efficacy in Depression

A meta-analysis highlighted the effectiveness of reboxetine in treating major depressive disorder. The analysis pooled data from multiple studies, revealing that reboxetine consistently outperformed placebo in reducing depressive symptoms.

StudyEffect Size95% Confidence Intervalp-value
Ban et al.-0.172-0.471 to 0.1270.259
Berzewski et al.-0.102-0.387 to 0.1830.483
Katona et al.0.2200.009 to 0.4310.041

This table summarizes the effect sizes from various studies included in the meta-analysis, indicating that while some studies showed no significant effect, others did demonstrate a positive response to treatment with reboxetine.

Adverse Effects and Case Studies

The aforementioned case study on weight loss is crucial in understanding the side effects associated with reboxetine treatment. The patient experienced a gradual decline in weight over two months after starting treatment, which ceased upon withdrawal from the drug and recurred upon reintroduction . This highlights the importance of monitoring patients for potential adverse effects during treatment.

Research Implications

Research continues to explore the broader implications of reboxetine's pharmacological properties:

  • Neurotransmitter Interaction: Reboxetine’s selectivity for norepinephrine suggests potential applications beyond depression, including anxiety disorders and attention-deficit hyperactivity disorder (ADHD).
  • Combination Therapy: Studies have indicated that combining reboxetine with other agents can enhance antidepressant effects, as demonstrated in experiments where it was administered alongside DMPX .

Eigenschaften

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTZMJIMMUNLQD-STYNFMPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045690
Record name Reboxetine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98769-84-7
Record name Reboxetine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98769-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reboxetine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reboxetine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98769-84-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REBOXETINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reboxetine mesylate
Reactant of Route 2
Reactant of Route 2
Reboxetine mesylate
Reactant of Route 3
Reboxetine mesylate
Reactant of Route 4
Reboxetine mesylate
Reactant of Route 5
Reactant of Route 5
Reboxetine mesylate
Reactant of Route 6
Reboxetine mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.